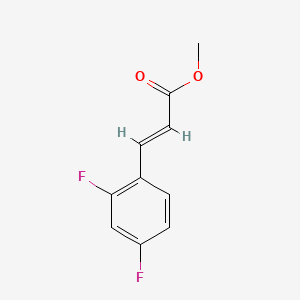
Methyl 3-(2,4-difluorophenyl)acrylate
説明
“Methyl 3-(2,4-difluorophenyl)acrylate” is a chemical compound with the molecular formula C10H8F2O2 . Its IUPAC name is methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate . The compound has a molecular weight of 198.17 g/mol .
Synthesis Analysis
The synthesis of (meth)acrylate-based monomers and polymers has been a subject of interest in recent studies . There are two ways to synthesize a polymer with the planned pendant reactive group: (1) functionalization of a non-functional polymer by chemical modification; (2) binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ . The compound has a topological polar surface area of 26.3 Ų and a complexity of 228 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 198.17 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .科学的研究の応用
Polymer Science Applications :
- Poly(3-thiophen-3-yl-acrylic acid methyl ester), a polymer related to Methyl 3-(2,4-difluorophenyl)acrylate, has been modeled for its electronic properties. The study suggests its solubility in polar solvents, which is significant for applications in polymer science (Bertran et al., 2007).
- The polymerization of acrylates, including compounds similar to this compound, in ionic liquids has been investigated. These studies contribute to understanding the controlled polymerization of acrylates, which is crucial for designing specific polymer materials (Biedroń & Kubisa, 2001).
Environmental Applications :
- The removal of methyl acrylate, a compound related to this compound, using biotrickling filters has been explored. This study is significant for environmental applications, particularly in treating waste gas containing toxic compounds (Wu et al., 2016).
- Research on the atmospheric degradation processes of acrylate esters has been conducted, providing insights into their environmental impact and reactivity with pollutants (Moreno et al., 2014).
Material Science and Engineering :
- The study of photo-cross-linkable polymers, which include derivatives of acrylates, contributes to understanding the corrosion inhibition of materials. This research is essential for developing new materials with enhanced corrosion resistance (Baskar et al., 2014).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, Methyl acrylate, indicates that it is highly flammable and harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also toxic to aquatic life .
特性
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)
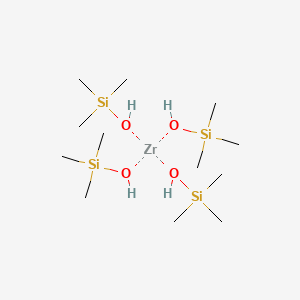

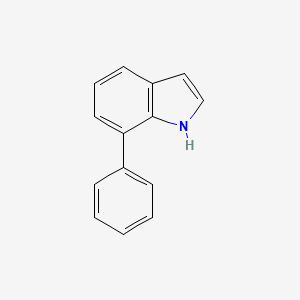
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)
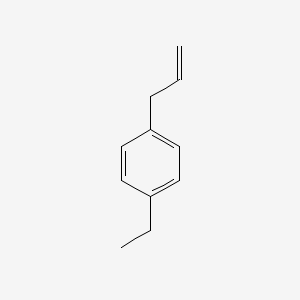
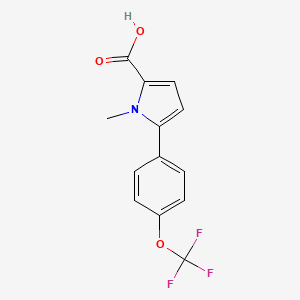
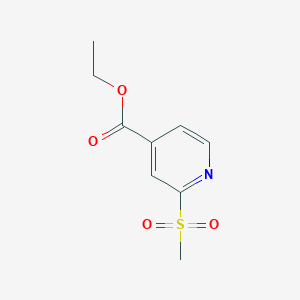

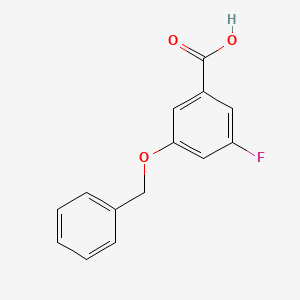
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)

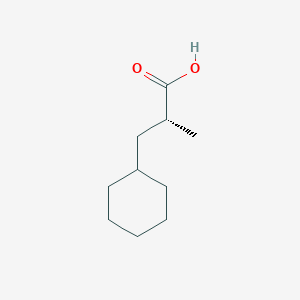
![7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)